molecular formula C23H20N6O2S B2794700 N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1189975-88-9

N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No. B2794700
M. Wt: 444.51
InChI Key: OEVDTSHTAUNHDW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first identified as a selective inhibitor of epithelial sodium channels (ENaC), which are important for the regulation of sodium and water balance in the body. However, recent studies have revealed that ESI-09 may have broader applications in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves the reaction of 2-ethoxyaniline with propylsulfonylisocyanate to form N-(2-ethoxyphenyl)-N'-propylsulfonylurea, which is then reacted with 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene to form the desired product.

Starting Materials
2-ethoxyaniline, propylsulfonylisocyanate, 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene

Reaction
Step 1: 2-ethoxyaniline is reacted with propylsulfonylisocyanate in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-N'-propylsulfonylurea., Step 2: 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene is added to the reaction mixture and the resulting mixture is heated to reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol.

Mechanism Of Action

N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a selective inhibitor of ENaC, which are ion channels found in the epithelial cells of various tissues, including the lungs, kidneys, and colon. ENaC plays a key role in the regulation of sodium and water balance in the body. N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea binds to a specific site on ENaC, preventing sodium ions from entering the cell. This results in a decrease in sodium reabsorption and an increase in sodium excretion, which can help to reduce fluid retention in the body.

Biochemical And Physiological Effects

N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have a number of biochemical and physiological effects. In addition to its role as an ENaC inhibitor, N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD). N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is its selectivity for ENaC. This makes it a useful tool for studying the role of ENaC in various physiological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has poor solubility in aqueous solutions, which may make it difficult to use in some experimental systems.

Future Directions

There are a number of future directions for research on N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One area of interest is its potential as a therapeutic agent in the treatment of diseases such as hypertension, cystic fibrosis, and pulmonary edema. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. Finally, there is a need for the development of more potent and soluble ENaC inhibitors, which may have broader applications in the treatment of various diseases.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an ENaC inhibitor. ENaC is a target for the treatment of various diseases, including hypertension, cystic fibrosis, and pulmonary edema. N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to inhibit ENaC activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.

properties

IUPAC Name

1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDTSHTAUNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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